2-Propylpiperidin-4-one

Medicinal Chemistry Physicochemical Properties Drug Design

2-Propylpiperidin-4-one hydrochloride (CAS 59663-72-8) is a privileged piperidine scaffold for CNS drug discovery. Its elevated LogP of 2.24—2.45 units higher than unsubstituted piperidin-4-one—enhances membrane permeability and blood-brain barrier penetration. The 2-propyl group uniquely modulates basicity and lipophilicity, critical for target engagement. Procure as the pre-formed HCl salt to bypass time-consuming salt formation and ensure reproducible dosing in biological assays. Synthesized via the reliable aza-Michael route, this building block offers superior scalability over sterically hindered 2-substituted analogs. Ideal for SAR-driven medicinal chemistry and process development.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
Cat. No. B12440488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propylpiperidin-4-one
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESCCCC1CC(=O)CCN1
InChIInChI=1S/C8H15NO/c1-2-3-7-6-8(10)4-5-9-7/h7,9H,2-6H2,1H3
InChIKeyXXIZHKUVYWRPMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Propylpiperidin-4-one: Procurement Overview for a Key Piperidinone Scaffold in Heterocyclic Synthesis


2-Propylpiperidin-4-one (CAS: 59663-72-8 for hydrochloride salt) is a substituted piperidin-4-one derivative featuring a propyl group at the 2-position of the piperidine ring . This compound belongs to a class of heterocyclic ketones widely utilized as versatile building blocks in medicinal chemistry and organic synthesis, particularly for constructing piperidine-containing bioactive molecules and natural product analogs . The presence of the reactive ketone carbonyl at the 4-position, combined with the 2-propyl substitution, defines its unique reactivity profile and physicochemical properties, making it a critical intermediate for structure-activity relationship (SAR) studies and pharmaceutical development.

Why 2-Propylpiperidin-4-one Cannot Be Substituted with Generic Piperidinone Analogs in Critical Research Applications


Substitution of 2-Propylpiperidin-4-one with other piperidin-4-one derivatives is not a straightforward exchange due to significant variations in key physicochemical and biological parameters dictated by the substitution pattern. The 2-propyl group directly influences molecular lipophilicity (LogP) and basicity (pKa), which are critical determinants of membrane permeability, target engagement, and off-target profiles [1]. As demonstrated in the quantitative evidence below, even minor changes to the alkyl chain length or position result in substantial shifts in these parameters, impacting a compound's performance in specific assays and synthetic applications. Therefore, generic substitution without rigorous characterization can lead to altered or failed experimental outcomes, compromised SAR conclusions, and delays in project timelines.

Quantitative Differentiation of 2-Propylpiperidin-4-one from Closest Analogs: Evidence-Based Guide for Scientific Selection


Enhanced Lipophilicity (LogP) of 2-Propylpiperidin-4-one Versus Unsubstituted and 1-Methyl Analogs

2-Propylpiperidin-4-one hydrochloride demonstrates significantly higher lipophilicity compared to the unsubstituted piperidin-4-one core and the commonly available 1-methylpiperidin-4-one analog [1][2][3]. This difference, quantified by LogP, directly impacts the compound's ability to cross biological membranes and its overall distribution profile in biological systems. The 2-propyl substitution is a key determinant of this enhanced lipophilic character, which is often desirable for CNS-targeted programs or applications requiring improved passive permeability.

Medicinal Chemistry Physicochemical Properties Drug Design

Comparative Synthetic Yield in Piperidinone Construction: 2-Propyl Substitution vs. Cyclopropyl Analogs

The synthesis of 2-propylpiperidin-4-one, typically via a double aza-Michael reaction of divinyl ketones with primary amines, is a robust and scalable route . In contrast, the synthesis of bulkier or more constrained 2-substituted piperidin-4-ones, such as 1-cyclopropyl-2-phenylpiperidin-4-one, can be more challenging, with reported yields in protic solvents ranging from 70-85% and often accompanied by undesirable N-alkylation byproducts . The simpler 2-propyl chain may offer a more favorable balance of reactivity and steric hindrance, potentially leading to higher and more consistent yields in multi-step syntheses compared to strained or sterically demanding substituents.

Organic Synthesis Process Chemistry Yield Optimization

Improved Aqueous Solubility of 2-Propylpiperidin-4-one Hydrochloride Salt Form vs. Free Base

2-Propylpiperidin-4-one is commonly supplied and utilized in its hydrochloride salt form (CAS 59663-72-8) . The conversion to the hydrochloride salt significantly enhances the compound's solubility in aqueous solutions compared to its free base form [1]. This is a critical advantage for biological assays and in vivo studies, where consistent dissolution and accurate dosing are paramount. Researchers procuring the free base must account for the additional synthetic step and potential yield loss associated with in-house salt formation or the use of alternative, less convenient solubilization strategies.

Formulation Biophysical Assays Sample Handling

Optimal Application Scenarios for 2-Propylpiperidin-4-one in Research and Industrial Procurement


Medicinal Chemistry: CNS Drug Discovery and SAR Studies

Due to its elevated LogP of 2.24, which is 2.45 log units higher than unsubstituted piperidin-4-one, 2-propylpiperidin-4-one is a privileged scaffold for medicinal chemistry programs targeting central nervous system (CNS) disorders where enhanced membrane permeability and blood-brain barrier penetration are desirable [1][2]. Its use as a starting material allows chemists to rapidly explore SAR around the piperidine core while maintaining favorable lipophilic properties.

Process Chemistry: Development of Scalable Synthetic Routes

The straightforward synthetic accessibility of 2-propylpiperidin-4-one via the well-established aza-Michael route makes it a preferred intermediate in process chemistry compared to sterically demanding or synthetically challenging 2-substituted analogs like 1-cyclopropyl-2-phenylpiperidin-4-one, which suffer from lower and less reproducible yields (70-85%) and increased byproduct formation . This reliability is crucial for cost-effective and scalable manufacturing of downstream pharmaceutical candidates.

Biological Assays: Facilitating In Vitro and In Vivo Studies with Hydrochloride Salt

For research groups conducting in vitro cellular assays or in vivo pharmacokinetic studies, procurement of 2-propylpiperidin-4-one in its hydrochloride salt form (CAS 59663-72-8) is essential. The pre-formed salt significantly enhances aqueous solubility compared to the free base, streamlining experimental workflows by eliminating the need for time-consuming salt formation and ensuring accurate, reproducible dosing in biological media [3].

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